methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate
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Overview
Description
Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities . This compound is characterized by its unique structure, which includes an indole ring substituted with methoxy and methyl groups, and a glycinate moiety.
Preparation Methods
The synthesis of methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.
Formation of the Indole Ring: The indole ring is formed through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Substitution Reactions: The indole ring is then functionalized with methoxy and methyl groups through electrophilic substitution reactions.
Coupling with Glycinate: The final step involves coupling the substituted indole with glycinate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate involves its interaction with specific molecular targets. The indole ring allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific target .
Comparison with Similar Compounds
Methyl N-[(4,7-dimethoxy-1-methyl-1H-indol-2-yl)carbonyl]glycinate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has antiviral activity and shows inhibitory activity against influenza A.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: These derivatives have been investigated for their antiviral activity against a broad range of viruses.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds have shown potential as tubulin polymerization inhibitors.
Properties
Molecular Formula |
C15H18N2O5 |
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Molecular Weight |
306.31 g/mol |
IUPAC Name |
methyl 2-[(4,7-dimethoxy-1-methylindole-2-carbonyl)amino]acetate |
InChI |
InChI=1S/C15H18N2O5/c1-17-10(15(19)16-8-13(18)22-4)7-9-11(20-2)5-6-12(21-3)14(9)17/h5-7H,8H2,1-4H3,(H,16,19) |
InChI Key |
YJUHKQKYTNIIKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C21)OC)OC)C(=O)NCC(=O)OC |
Origin of Product |
United States |
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